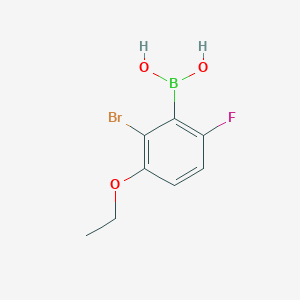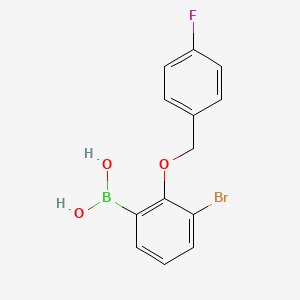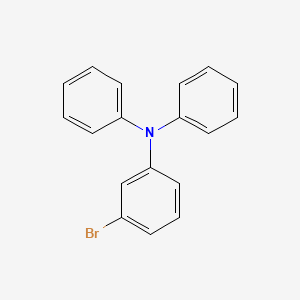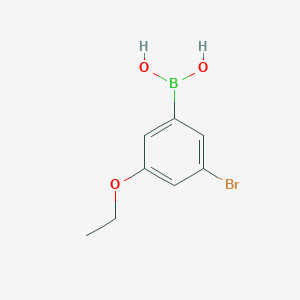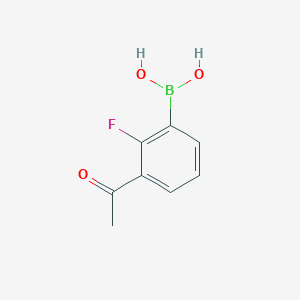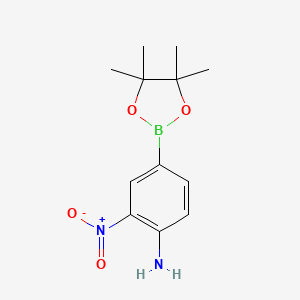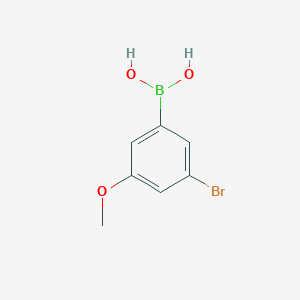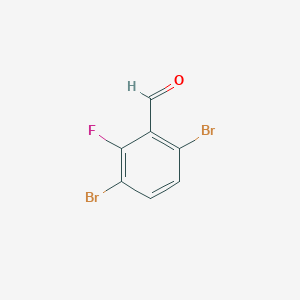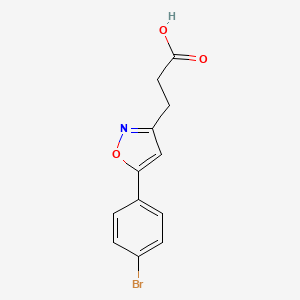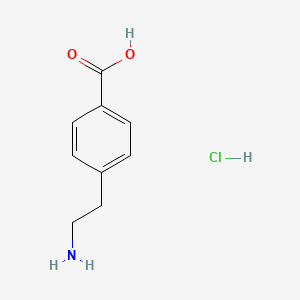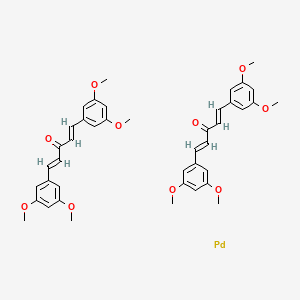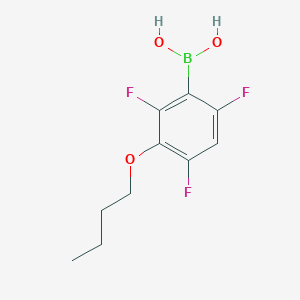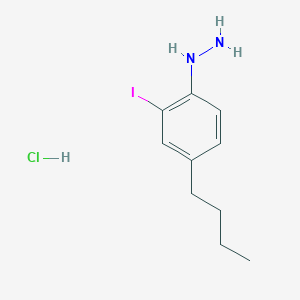
1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with other organic compounds. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized by the condensation of picryl chloride with hydrazine hydrate in methanol . Similarly, t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate is prepared by refluxing t-butyl carbazate with an aldehyde in ethanol . These methods suggest that the synthesis of "1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride" could potentially involve a condensation reaction between an appropriate iodophenyl compound and hydrazine in the presence of a suitable solvent.
Molecular Structure Analysis
Hydrazine derivatives often exhibit interesting structural properties. For example, the crystal structure of a t-butyl hydrazine derivative shows a monoclinic crystal system with trans-geometry at the C=N bond . The molecular structure is crucial as it can influence the physical and chemical properties of the compound. Theoretical calculations, such as DFT, can be used to predict these properties and have been shown to agree well with experimental data .
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of pyrazole derivatives from trifluoromethyl-substituted dielectrophiles . The reactivity of these compounds can be influenced by their molecular structure, with factors such as the HOMO-LUMO energy gap playing a role in determining their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are diverse and can be tailored by modifying their molecular structure. For instance, energetic properties such as velocity of detonation can be theoretically computed and compared to other energetic materials . The electronic properties, such as chemical hardness and electrophilicity index, can also be calculated and used to predict the reactivity of the compounds . Additionally, the anti-Candida activity and cytotoxicity of certain hydrazine derivatives have been evaluated, indicating potential pharmaceutical applications .
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
- Synthesis and Antimicrobial Properties: Novel derivatives of hydrazine, including those related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, have been synthesized and tested for their antifungal properties. These compounds exhibit significant inhibitory activity against various Candida species, especially Candida albicans and Candida krusei, showing promise as antifungal agents (Secci et al., 2012).
Chemical Synthesis and Reaction Studies
- Larvicidal Activity of Hydrazine Derivatives: Studies on substituted benzoylhydrazines, related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, have shown larvicidal activity against the rice stem borer. The hydrophobicity and bulkiness of substituents in these compounds significantly influence their biological activity (Oikawa et al., 1994).
- Hydrodehalogenation with Hydrazine Hydrochloride: Aryl and heteroaryl halides, including iodophenyl compounds, can undergo hydrodehalogenation when treated with hydrazine hydrochloride. This method, catalyzed by Pd/C, operates at room temperature and is compatible with various functional groups (Cellier et al., 2003).
Environmental and Biological Applications
- Fluorescent Probes for Hydrazine Detection: A ratiometric fluorescent probe has been developed for detecting hydrazine, a compound related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride. The probe exhibits a large Stokes shift and low cytotoxicity, making it suitable for environmental and biological sample analysis (Zhu et al., 2019).
Tumor Induction Studies
- Cancer Research with Hydrazine Derivatives: Research on n-butylhydrazine hydrochloride, a compound similar to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, has shown its potential to induce lung tumors in mice. This underscores the importance of understanding the toxicological aspects of hydrazine derivatives (Nagel et al., 1975).
Propriétés
IUPAC Name |
(4-butyl-2-iodophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNSSEGBOBSGOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NN)I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

